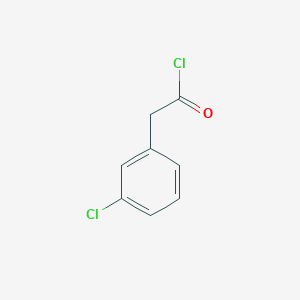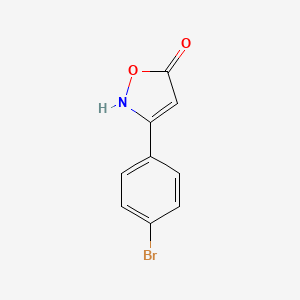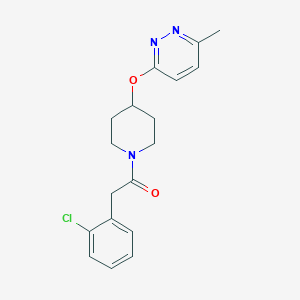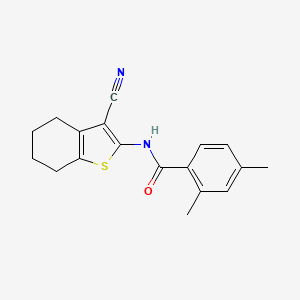![molecular formula C5H11Cl2N3OS B2604178 [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride CAS No. 2411263-28-8](/img/structure/B2604178.png)
[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride typically involves the reaction of 2-aminoethanethiol with formic acid and hydrazine hydrate to form the thiadiazole ring. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate ring closure and formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in antimicrobial drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its role in targeting specific enzymes and receptors, making it a promising lead compound for drug development .
Industry
Industrially, the compound is used in the synthesis of various polymers and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 5-(2-Aminoethyl)-1,3,4-oxadiazole
- 5-(2-Aminoethyl)-1,3,4-triazole
Uniqueness
Compared to similar compounds, [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride exhibits unique properties due to the presence of both amino and hydroxyl groups. These functional groups enhance its reactivity and allow for a broader range of chemical modifications. Additionally, the thiadiazole ring imparts specific electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
[5-(2-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.2ClH/c6-2-1-4-7-8-5(3-9)10-4;;/h9H,1-3,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJANIWZHEPBVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(S1)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)
![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)



![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)

![N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2604107.png)

![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2604111.png)

![4-butoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2604116.png)
![N-Methyl-N-[4-[(prop-2-enoylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B2604118.png)
